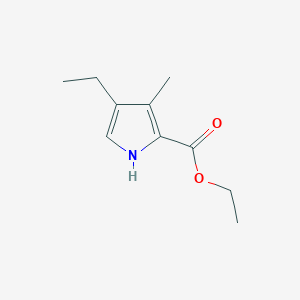

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been evaluated through experimental studies and quantum chemical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 4-methyl-1H-pyrrole-2-carboxylate has a molecular weight of 153.18 g/mol .科学的研究の応用

Organic Synthesis

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate: is widely used in organic synthesis. Its pyrrole structure is a key building block in the synthesis of various heterocyclic compounds. The ethyl ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid, which can then be used to synthesize more complex molecules through various reactions such as amidation and esterification .

Catalysis

This compound finds its application in catalytic processes. The pyrrole ring can act as a ligand, coordinating to metals and forming part of catalytic systems. These systems can be used to accelerate reactions such as hydrogenations, oxidations, and polymerizations .

Dye and Pigment Production

The pyrrole derivative is a precursor in the production of dyes and pigments. Its structure allows for the introduction of various substituents that can alter the color properties of the resulting dye. This makes it valuable in the synthesis of materials for electronic displays and high-performance pigments .

Pharmaceutical Research

In pharmaceutical research, Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is used to create pharmacophores which are essential for drug design. The pyrrole moiety is present in many drugs and is important for their biological activity. Researchers can modify the pyrrole ring to enhance the drug’s efficacy or reduce its toxicity .

Material Science

The compound is also significant in material science, particularly in the development of organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The modification of its structure can lead to materials with better charge transport properties .

Fluorescent Probes

Lastly, it serves as a component in the synthesis of fluorescent probes. The pyrrole ring system can be functionalized to produce compounds that emit fluorescence under specific conditions, which is useful in biochemical assays and imaging .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that pyrrole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrole derivatives interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrole derivatives, it’s likely that multiple pathways are affected .

Result of Action

Given the wide range of biological activities exhibited by pyrrole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate . For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-8-6-11-9(7(8)3)10(12)13-5-2/h6,11H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVOLGXNSYCRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=C1C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)